Cas no 161144-75-8 (3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole)

3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 化学的及び物理的性質
名前と識別子
-
- Isoxazole,3-methyl-5-(trifluoromethyl)-
- 3-methyl-5-(trifluoromethyl)isoxazole
- Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI)
- CS-0241238
- 3-methyl-5-(trifluoromethyl)-1,2-oxazole
- MFCD07423442
- 161144-75-8
- SCHEMBL9911981
- BZKMEDLXICLGEE-UHFFFAOYSA-N
- EN300-231973
- AKOS002263162
- 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole
-
- MDL: MFCD07423442
- インチ: InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3
- InChIKey: BZKMEDLXICLGEE-UHFFFAOYSA-N
- ほほえんだ: CC1=NOC(=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 151.02452
- どういたいしつりょう: 151.02449824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.03
3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231973-5.0g |
3-methyl-5-(trifluoromethyl)-1,2-oxazole |
161144-75-8 | 95% | 5.0g |
$1280.0 | 2024-06-20 | |
Enamine | EN300-231973-0.25g |
3-methyl-5-(trifluoromethyl)-1,2-oxazole |
161144-75-8 | 95% | 0.25g |
$178.0 | 2024-06-20 | |
Enamine | EN300-231973-0.5g |
3-methyl-5-(trifluoromethyl)-1,2-oxazole |
161144-75-8 | 95% | 0.5g |
$331.0 | 2024-06-20 | |
Enamine | EN300-231973-10.0g |
3-methyl-5-(trifluoromethyl)-1,2-oxazole |
161144-75-8 | 95% | 10.0g |
$1900.0 | 2024-06-20 | |
TRC | M240320-100mg |
3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole |
161144-75-8 | 100mg |
$ 415.00 | 2022-06-04 | ||
A2B Chem LLC | AE94403-500mg |
Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |
161144-75-8 | 95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | AE94403-50mg |
Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |
161144-75-8 | 95% | 50mg |
$124.00 | 2024-04-20 | |
Enamine | EN300-231973-5g |
3-methyl-5-(trifluoromethyl)-1,2-oxazole |
161144-75-8 | 95% | 5g |
$1280.0 | 2023-09-15 | |
1PlusChem | 1P00AM3N-100mg |
Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |
161144-75-8 | 95% | 100mg |
$209.00 | 2024-06-20 | |
1PlusChem | 1P00AM3N-250mg |
Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |
161144-75-8 | 95% | 250mg |
$274.00 | 2024-06-20 |
3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3-Methyl-5-(Trifluoromethyl)-1,2-Oxazoleに関する追加情報
3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole: A Comprehensive Overview
The compound CAS No. 161144-75-8, also known as 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole, is a heterocyclic organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of one oxygen atom and one nitrogen atom. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 3-position imparts distinctive electronic and steric properties to this molecule, making it highly versatile for applications in pharmaceuticals, agrochemicals, and advanced materials.
The structural formula of 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole can be represented as C6H4F3NOS. This compound exhibits a planar geometry due to the aromatic nature of the oxazole ring, which is stabilized by conjugation between the oxygen and nitrogen atoms. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the electrophilic character of the ring and making it more reactive towards nucleophilic attacks. On the other hand, the methyl group at the 3-position provides steric hindrance, which can influence reactivity and selectivity in chemical reactions.
In recent years, researchers have explored the potential of CAS No. 161144-75-8 in drug discovery. The oxazole ring is known to exhibit bioisosteric properties, meaning it can mimic the pharmacophoric features of other heterocycles while offering improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound can act as inhibitors of certain enzymes involved in disease pathways, such as kinases and proteases. The trifluoromethyl group further enhances lipophilicity and metabolic stability, making this compound an attractive lead for developing novel therapeutics.
Beyond pharmaceutical applications, 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole has found utility in agrochemicals as well. Its ability to act as a herbicide or fungicide has been investigated due to its unique reactivity patterns. Recent research highlights its potential as a component in crop protection agents that can target specific plant pathogens without adversely affecting beneficial organisms or the environment.
The synthesis of CAS No. 161144-75-8 typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common methods include nucleophilic substitution reactions or cyclization processes involving appropriate precursors such as aldehydes or ketones bearing the necessary substituents.
In terms of physical properties, this compound has a melting point of approximately 90°C under standard conditions. Its solubility in common organic solvents like dichloromethane and acetonitrile is moderate due to its balanced hydrophobicity introduced by the trifluoromethyl group and hydrophilicity from the oxazole ring.
The environmental impact of 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole has also been a subject of recent studies. Researchers are investigating its biodegradability under various environmental conditions to ensure that its use does not pose long-term risks to ecosystems.
In conclusion, CAS No. 161144-75-8, or 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole, stands out as a versatile compound with promising applications across multiple industries. Its unique chemical properties make it an invaluable tool for scientists seeking innovative solutions in drug development, agriculture, and material science.
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